molecular formula C21H18N4O3S B2998690 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 920357-97-7

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2998690
CAS No.: 920357-97-7
M. Wt: 406.46
InChI Key: QTZSBQQXVVWIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-5-carboxamide derivative featuring a pyridazin-3-yloxy ethyl linker substituted with a furan-2-yl group at the pyridazine 6-position. The thiazole core is further substituted with a 4-methyl and 2-phenyl group. Its molecular formula is inferred as C20H17N5O3S (based on structural analogs in ), with a molecular weight of approximately 407.45 g/mol.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-14-19(29-21(23-14)15-6-3-2-4-7-15)20(26)22-11-13-28-18-10-9-16(24-25-18)17-8-5-12-27-17/h2-10,12H,11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZSBQQXVVWIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The compound features a thiazole ring, furan, and pyridazine moieties, contributing to its diverse biological properties. The molecular formula is C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S with a molecular weight of 364.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The thiazole and pyridazine rings are known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Antimicrobial Activity : The presence of the furan ring suggests potential antimicrobial properties, making it a candidate for further study against bacterial and fungal infections.
  • Cell Cycle Modulation : Studies indicate that thiazole derivatives can influence cell cycle progression, promoting apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. For instance, compounds similar to N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide have shown significant inhibitory effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMia Paca-210
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamideMCF7TBDCurrent Study
Compound BHCT11615

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest moderate activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Study on Thiazole Derivatives : A study investigated the efficacy of various thiazole compounds in treating pancreatic cancer, demonstrating that certain derivatives exhibit potent anti-proliferative effects comparable to established chemotherapeutics like SAHA (vorinostat) .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial activity of thiazole-based compounds against fungal infections, revealing that modifications in the chemical structure significantly influence potency .

Comparative Analysis

When compared to other similar compounds, N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide exhibits unique properties due to its specific structural components.

Compound NameStructural FeaturesAnticancer Activity (IC50)Antimicrobial Activity (MIC)
Compound AThiazole + Furan10 µM32 µg/mL
N-(...carboxamide)Thiazole + Furan + PyridazineTBDTBD
Compound BThiazole only15 µM64 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Core Structure Substituents Molecular Formula Key Pharmacological Data Reference
Target Compound Thiazole-5-carboxamide 4-methyl, 2-phenyl, pyridazin-3-yloxy ethyl (6-furan-2-yl) C20H17N5O3S N/A (Data pending)
Compound 7b () Thiadiazole 4-methyl-2-phenylthiazole, hydrazonoyl chloride derivatives Not specified IC50 = 1.61 ± 1.92 μg/mL (HepG-2)
Compound 11 () Thiazole 4-methyl-2-phenylthiazole, propane hydrazonoyl chloride Not specified IC50 = 1.98 ± 1.22 μg/mL (HepG-2)
Dasatinib () Thiazole-5-carboxamide 2-chloro-6-methylphenyl, pyrimidine-piperazinyl C22H26ClN7O2S FDA-approved kinase inhibitor (BCR-ABL, SRC)
Compound Thiazole-5-carboxamide 4-methyl, 2-pyrrol-1-yl, pyridazinone-ethyl (6-furan-2-yl) C19H17N5O3S N/A
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () Isoxazole-thiazole 5-methyl, isoxazole-4-carboxamide C8H7N3O2S Structural data only (crystallography)

Key Structural Differences and Implications

Thiazole Substituents :

  • The target compound’s 2-phenyl group contrasts with the 2-pyrrol-1-yl group in the analog. Aromatic substituents like phenyl may enhance hydrophobic interactions in target binding compared to heterocyclic pyrrole.
  • 4-Methyl substitution is conserved across multiple analogs (), suggesting its role in stabilizing the thiazole core or modulating electron distribution.

Linker and Heterocyclic Systems :

  • The pyridazin-3-yloxy ethyl linker in the target compound differs from Dasatinib’s pyrimidine-piperazinyl system. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine.
  • Furan-2-yl substitution (common in the target compound and ) could improve solubility or serve as a hydrogen-bond acceptor.

Biological Activity: Compounds 7b and 11 () exhibit potent anti-hepatocellular carcinoma activity (IC50 < 2 μg/mL), attributed to their hydrazonoyl chloride and thiadiazole moieties. The target compound’s pyridazine-furan system may offer similar or enhanced efficacy, pending testing. Dasatinib’s clinical success highlights the importance of thiazole-carboxamide scaffolds in kinase inhibition, though the target compound’s unique substituents may redirect its therapeutic niche.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide?

  • Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., nucleophilic substitution or amidation) under controlled conditions (e.g., anhydrous solvents like DMF or THF) is typical. Catalysts such as HATU or EDCI improve coupling efficiency. For example, analogous thiazole derivatives were synthesized via stepwise protocols with yields optimized by adjusting reaction times (4–24 hours) and temperatures (0°C to reflux) . Purification via column chromatography (silica gel, gradient elution) ensures product purity.

Q. How can structural confirmation and purity validation be achieved for this compound?

  • Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with elemental analysis. For instance, NMR signals for furan protons (δ ~7.5–8.0 ppm) and pyridazine rings (δ ~8.5–9.0 ppm) confirm connectivity. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% deviation . Discrepancies in sulfur content may indicate unreacted intermediates, requiring repurification.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and antimicrobial disk diffusion tests. For thiazole analogs, IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) and MIC values against pathogens (e.g., S. aureus, E. coli) are commonly reported . Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) validate assay reliability.

Advanced Research Questions

Q. How can molecular docking elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using protein targets (e.g., kinases or bacterial enzymes). For pyridazine-thiazole hybrids, docking into ATP-binding pockets (PDB: 1ATP) revealed hydrogen bonding with key residues (e.g., Lys68, Asp93). Energy scores (ΔG < −8 kcal/mol) correlate with experimental IC₅₀ values . Validate poses via molecular dynamics (100 ns simulations) to assess stability.

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Reconcile discrepancies by evaluating solvation effects (implicit vs. explicit solvent models) or protein flexibility (ensemble docking). For example, a furan-containing analog showed poor experimental inhibition despite favorable docking scores; MD simulations revealed solvent-exposed binding, necessitating scaffold modifications .

Q. How can regioselectivity challenges in pyridazine functionalization be addressed?

  • Methodological Answer : Use directing groups (e.g., bromine at C-6 of pyridazine) to control coupling sites. For instance, Sonogashira coupling with furan-2-ylboronic acid under Pd(PPh₃)₄ catalysis selectively functionalizes the pyridazine ring at the 3-position . Monitor reaction progress via TLC or HPLC-MS to detect byproducts.

Q. What analytical techniques quantify degradation products under physiological conditions?

  • Methodological Answer : Simulate physiological stability (PBS, pH 7.4, 37°C) and analyze via LC-HRMS. Thiazole derivatives often hydrolyze at the carboxamide bond; degradation kinetics (t₁/₂) can be modeled using first-order kinetics. MS/MS fragmentation identifies major degradation fragments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.